TfR-T12

Description

Properties

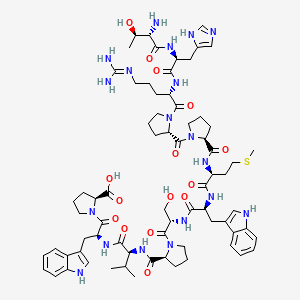

Molecular Formula |

C71H99N19O15S |

|---|---|

Molecular Weight |

1490.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C71H99N19O15S/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+/m1/s1 |

InChI Key |

DZRUHTLPVFYMDV-YMGLLDFPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N9CCC[C@H]9C(=O)O)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of the TfR-T12 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and application of the TfR-T12 peptide, a key ligand for the Transferrin Receptor (TfR) with significant potential in targeted drug delivery. This document details the scientific background, experimental methodologies, and quantitative data associated with this compound, offering a valuable resource for researchers in oncology, neurobiology, and drug delivery systems.

Introduction: Targeting the Transferrin Receptor

The Transferrin Receptor (TfR), a transmembrane glycoprotein, is a critical mediator of cellular iron uptake through the internalization of its natural ligand, transferrin.[1] Crucially, TfR is overexpressed in a variety of pathological conditions, most notably in malignant tumors and on the endothelial cells of the blood-brain barrier (BBB).[2] This differential expression profile makes TfR an attractive target for the selective delivery of therapeutic agents to cancer cells and the central nervous system. The this compound peptide, a 12-amino acid sequence, has emerged as a promising tool for exploiting this pathway.

Discovery of the this compound Peptide: A Phage Display Approach

The this compound peptide, with the amino acid sequence Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro (THRPPMWSPVWP) , was identified through a systematic screening process utilizing M13 phage display technology.[3] This powerful technique allows for the presentation of a vast library of peptides on the surface of bacteriophages, enabling the selection of peptides with high affinity and specificity for a target of interest.

Experimental Protocol: Phage Display Biopanning

While the precise, step-by-step protocol from the original discovery is not fully detailed in publicly available literature, a representative biopanning procedure for isolating TfR-binding peptides like this compound can be outlined as follows:

Objective: To isolate phage clones displaying peptides that bind to the human Transferrin Receptor.

Materials:

-

M13 phage display library (e.g., a 12-mer random peptide library).

-

Recombinant human Transferrin Receptor (hTfR) protein.

-

96-well microtiter plates.

-

Blocking buffer (e.g., 2% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline (TBS)).

-

Washing buffer (e.g., TBS with 0.05% Tween-20 (TBST)).

-

Elution buffer (e.g., low pH glycine-HCl buffer or a competitive ligand).

-

E. coli host strain (e.g., TG1) for phage amplification.

-

LB agar plates and liquid media.

-

Reagents for phage titration and DNA sequencing.

Procedure:

-

Target Immobilization: The recombinant hTfR protein is coated onto the wells of a 96-well microtiter plate and incubated to allow for adsorption to the plastic surface.

-

Blocking: The wells are washed and then incubated with a blocking buffer to prevent non-specific binding of phage to the well surface.

-

Panning (Affinity Selection):

-

The phage display library is added to the hTfR-coated wells and incubated to allow for the binding of phage-displayed peptides to the receptor.

-

Unbound phages are removed by a series of stringent washing steps with TBST. The stringency of the washes can be increased in subsequent rounds of panning.

-

-

Elution: The bound phages are eluted from the hTfR. This can be achieved by a change in pH (e.g., using a low pH buffer) or by competitive elution with a known ligand for TfR.

-

Amplification: The eluted phages are used to infect a suitable E. coli host strain. The infected bacteria are then grown in liquid culture to amplify the population of the selected phage clones.

-

Subsequent Rounds of Panning: The amplified phage population is subjected to additional rounds of panning (typically 3-5 rounds). This iterative process enriches the phage pool with clones that exhibit high affinity for the target receptor.

-

Clone Selection and Characterization: After the final round of panning, individual phage clones are isolated and their DNA is sequenced to identify the amino acid sequence of the displayed peptide. The binding affinity and specificity of the identified peptides are then further characterized.

Characterization of this compound Peptide

Following its discovery, the this compound peptide has been extensively characterized to determine its binding properties, internalization capabilities, and potential for in vivo applications.

Binding Affinity

The binding affinity of this compound to the Transferrin Receptor is a critical parameter for its function as a targeting ligand. Studies have consistently shown that this compound binds to TfR with high affinity, in the nanomolar range.[4][5] This affinity is comparable to that of the natural ligand, transferrin, which has a dissociation constant (Kd) of approximately 2.8 nM.[4]

A competitive binding assay is a common method to determine the binding affinity of a ligand.

Objective: To determine the binding affinity (IC50 and Kd) of the this compound peptide for the Transferrin Receptor on the surface of cells.

Materials:

-

TfR-expressing cell line (e.g., U87MG human glioblastoma cells or human induced pluripotent stem cell-derived brain microvascular endothelial cells (hiPS-BMECs)).[5][6]

-

Labeled ligand (e.g., radiolabeled or fluorescently-labeled transferrin).

-

Unlabeled competitor (this compound peptide) at various concentrations.

-

Cell culture medium and buffers.

-

Instrumentation for detecting the labeled ligand (e.g., gamma counter or fluorescence plate reader).

Procedure:

-

Cell Seeding: TfR-expressing cells are seeded in a multi-well plate and allowed to adhere and grow to a suitable confluency.

-

Assay Setup: The cells are washed and incubated with a fixed concentration of the labeled transferrin in the presence of increasing concentrations of the unlabeled this compound peptide. A control group with no competitor is also included to determine the maximum binding.

-

Incubation: The plate is incubated at a specific temperature (e.g., 4°C to prevent internalization or 37°C to allow binding and internalization) for a defined period to allow the binding to reach equilibrium.[5]

-

Washing: Unbound ligands are removed by washing the cells with cold buffer.

-

Detection: The amount of labeled ligand bound to the cells is quantified using the appropriate detection method.

-

Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the unlabeled this compound peptide. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting dose-response curve. The Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Internalization and Intracellular Trafficking

A key feature of the this compound peptide is its ability to be internalized into cells upon binding to the Transferrin Receptor.[4] This process occurs via receptor-mediated endocytosis, the same pathway utilized by the native ligand, transferrin.

Objective: To visualize and quantify the internalization of the this compound peptide into TfR-expressing cells.

Materials:

-

TfR-expressing cell line.

-

Fluorescently labeled this compound peptide (e.g., FITC-TfR-T12).

-

Confocal microscope or flow cytometer.

-

Cell culture reagents and buffers.

-

Optional: Lysosomal and endosomal markers (e.g., LysoTracker, Rab5/7 antibodies).

Procedure:

-

Cell Preparation: Cells are grown on coverslips (for microscopy) or in suspension (for flow cytometry).

-

Incubation with Labeled Peptide: The cells are incubated with the fluorescently labeled this compound peptide at 37°C for various time points.

-

Washing: After incubation, the cells are washed to remove any unbound peptide.

-

Analysis:

-

Confocal Microscopy: The cells on coverslips are fixed, mounted, and visualized using a confocal microscope to observe the subcellular localization of the internalized peptide. Co-localization studies with endosomal and lysosomal markers can be performed to track the intracellular trafficking pathway.

-

Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer to quantify the amount of internalized peptide.

-

-

Control Experiments: To confirm receptor-mediated uptake, control experiments can be performed, such as incubating the cells at 4°C (which inhibits endocytosis) or co-incubating with an excess of unlabeled this compound or transferrin to demonstrate competitive inhibition of uptake.

Applications in Drug Delivery

The ability of this compound to bind to and be internalized by TfR-expressing cells makes it an ideal candidate for targeted drug delivery. It has been extensively investigated as a targeting ligand for delivering various therapeutic payloads, including small molecule drugs, proteins, and nucleic acids, to tumors and across the blood-brain barrier.

In Vivo Studies: Targeting Brain Tumors

Numerous studies have demonstrated the potential of this compound-conjugated nanocarriers for the treatment of brain tumors, such as glioblastoma.[6][7]

Objective: To evaluate the therapeutic efficacy of a this compound-targeted drug delivery system in a preclinical model of glioma.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human glioma cell line (e.g., U87MG).

-

This compound-conjugated nanocarriers loaded with a chemotherapeutic agent (e.g., paclitaxel).[6]

-

Control formulations (e.g., untargeted nanocarriers, free drug).

-

Equipment for intracranial tumor cell implantation and intravenous injections.

-

Imaging system for monitoring tumor growth (e.g., bioluminescence imaging if using luciferase-expressing cells).

Procedure:

-

Orthotopic Tumor Model Establishment: Human glioma cells are stereotactically implanted into the brains of immunocompromised mice.

-

Treatment: Once the tumors are established (as confirmed by imaging or at a predetermined time point), the mice are randomly assigned to different treatment groups. The this compound-targeted formulation, along with control formulations, is administered intravenously.

-

Monitoring: Tumor growth is monitored over time using a non-invasive imaging modality. The body weight and overall health of the mice are also regularly assessed.

-

Survival Analysis: The survival of the mice in each treatment group is recorded, and Kaplan-Meier survival curves are generated to compare the efficacy of the different treatments.

-

Biodistribution Studies (Optional): At the end of the study or at specific time points, tissues can be harvested to determine the biodistribution of the drug and the nanocarrier. This can be achieved by using radiolabeled or fluorescently tagged formulations.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound peptide based on available literature.

Table 1: Binding Affinity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity | Nanomolar (nM) range | Various | [4][5] |

| Comparison | Comparable to Transferrin (Kd ~2.8 nM) | - | [4] |

Table 2: In Vitro and In Vivo Efficacy of this compound Conjugates

| Application | Model System | Outcome | Reference |

| Glioma Therapy | U87MG cells (in vitro) | Enhanced cellular uptake and cytotoxicity of paclitaxel-loaded micelles | [6] |

| Glioma Therapy | Orthotopic U87MG glioma mouse model (in vivo) | Prolonged median survival compared to untargeted controls | [6] |

| Drug Delivery | In vitro BBB model | Enhanced transport of conjugated nanoparticles | [6] |

Conclusion

The this compound peptide represents a significant advancement in the field of targeted drug delivery. Its discovery through phage display has provided a robust tool for engaging the Transferrin Receptor, enabling enhanced delivery of therapeutic payloads to otherwise inaccessible sites, such as the brain and solid tumors. The detailed characterization of its binding affinity and internalization pathway has paved the way for the rational design of novel drug delivery systems. The experimental protocols outlined in this guide provide a framework for researchers to further explore and harness the potential of the this compound peptide in the development of next-generation targeted therapeutics.

References

- 1. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the TfR-T12 Peptide: Sequence, Function, and Application

The TfR-T12 peptide is a twelve-amino acid sequence that has garnered significant interest in the scientific community for its ability to target the transferrin receptor (TfR). This guide provides a comprehensive overview of the this compound peptide, including its sequence, discovery, and its applications in targeted drug delivery, particularly for crossing the blood-brain barrier and for cancer therapy.

This compound Peptide: Core Characteristics

The this compound peptide is a synthetic peptide identified through phage display technology. Its primary function is to bind to the transferrin receptor, a transmembrane glycoprotein crucial for iron uptake in cells.

Sequence: The amino acid sequence of the this compound peptide is as follows:

-

One-Letter Code: THRPPMWSPVWP

-

Three-Letter Code: H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇₁H₉₉N₁₉O₁₅S |

| Molecular Weight | 1490.73 g/mol [1] |

| Purity (typical) | ≥95% by HPLC |

| Form | Lyophilized powder |

| Storage Conditions | -20°C |

Mechanism of Action: TfR-Mediated Endocytosis

The primary mechanism by which this compound facilitates the entry of cargo into cells is through transferrin receptor-mediated endocytosis. Upon binding to the TfR on the cell surface, the peptide-receptor complex is internalized into the cell within a clathrin-coated vesicle. This vesicle then traffics to early endosomes. The acidic environment of the endosome can facilitate the release of the cargo from the peptide and/or the peptide from the receptor. The receptor is then typically recycled back to the cell surface.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the this compound peptide.

Table 1: In Vitro Binding and Uptake

| Cell Line | Assay Type | Conjugate | Result | Reference |

| U87MG | Cellular Uptake | ⁶⁸Ga-DOTA-S-maleimido-THRPPMWSPVWP | 0.08% to 0.66% uptake after 60 min incubation | Wängler et al., 2011[2] |

| HT-29 | Cellular Uptake | ⁶⁸Ga-DOTA-S-maleimido-THRPPMWSPVWP | Negligible uptake | Wängler et al., 2011[2] |

| K562 | Cellular Uptake (Calcein) | TfR-targeted liposomes | Efficient uptake | (Not specified in snippets) |

| KB cells | Cytotoxicity (Docetaxel) | TfR-targeted liposomes | 3.6-fold greater cytotoxicity vs non-targeted | (Not specified in snippets) |

Table 2: In Vivo Biodistribution

| Animal Model | Conjugate | Organ/Tissue | Result (% Injected Dose/gram) | Reference |

| Healthy Rats | ⁶⁸Ga-DOTA-S-maleimido-THRPPMWSPVWP | Brain | 0.037% | Wängler et al., 2011[2] |

Experimental Protocols

This section details the methodologies for key experiments involving the this compound peptide, based on published literature.

Peptide Synthesis and Radiolabeling (Adapted from Wängler et al., 2011)

This protocol describes the synthesis and radiolabeling of a this compound peptide conjugate for in vitro and in vivo studies.

Objective: To synthesize and label this compound with Gallium-68 for uptake and biodistribution studies.

Methodology:

-

Peptide Synthesis: The this compound peptide (THRPPMWSPVWP) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

-

Conjugation: The synthesized peptide is conjugated with a chelating agent, such as DOTA-S-maleimide, to allow for stable radiolabeling.

-

Radiolabeling with ⁶⁸Ga:

-

The ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator.

-

The DOTA-conjugated this compound peptide is incubated with the ⁶⁸Ga eluate in a suitable buffer (e.g., sodium acetate buffer, pH 4.5) at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).

-

The radiolabeled peptide is then purified using a suitable method, such as solid-phase extraction (e.g., C18 cartridge), to remove any unbound ⁶⁸Ga.

-

-

Quality Control: The radiochemical purity of the final product is assessed by radio-HPLC.

Preparation of this compound-Functionalized Liposomes (Adapted from Mu et al., 2017)

This protocol outlines the preparation of liposomes decorated with the this compound peptide for targeted drug delivery.

Objective: To encapsulate a therapeutic agent (e.g., vinblastine) within this compound-functionalized liposomes.

Methodology:

-

Lipid Film Hydration: A mixture of lipids (e.g., soy phosphatidylcholine, cholesterol) and a PEGylated lipid derivative conjugated to this compound are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film.

-

Hydration and Drug Loading: The lipid film is hydrated with an aqueous solution containing the drug to be encapsulated (e.g., vinblastine sulfate in phosphate-buffered saline). This process is typically performed above the lipid phase transition temperature.

-

Extrusion: The resulting multilamellar vesicles are then extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

-

Purification: Unencapsulated drug is removed by a suitable method, such as size exclusion chromatography or dialysis.

-

Characterization: The liposomes are characterized for their size, zeta potential, drug encapsulation efficiency, and peptide conjugation density.

In Vitro Cellular Uptake Assay

Objective: To quantify the uptake of this compound-conjugated agents into TfR-expressing cells.

Methodology:

-

Cell Culture: TfR-expressing cells (e.g., U87MG human glioblastoma cells) and a negative control cell line with low TfR expression are cultured under standard conditions.

-

Incubation: The cells are incubated with the radiolabeled this compound conjugate at a defined concentration for various time points at 37°C.

-

Washing: After incubation, the cells are washed multiple times with ice-cold PBS to remove any unbound conjugate.

-

Lysis and Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

-

Data Analysis: The cellular uptake is typically expressed as a percentage of the total added radioactivity.

In Vivo Biodistribution Studies

Objective: To determine the tissue distribution of a this compound-conjugated agent in an animal model.

Methodology:

-

Animal Model: Healthy rodents (e.g., rats or mice) are used.

-

Administration: The radiolabeled this compound conjugate is administered intravenously.

-

Tissue Harvesting: At predetermined time points post-injection, the animals are euthanized, and various organs and tissues (including the brain) are harvested.

-

Measurement: The radioactivity in each tissue sample is measured using a gamma counter and weighed.

-

Data Analysis: The biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The this compound peptide is a valuable tool for researchers in drug development and molecular imaging. Its ability to target the transferrin receptor provides a promising strategy for delivering therapeutic and diagnostic agents to tissues that overexpress this receptor, such as tumors and the brain. The experimental protocols and quantitative data presented in this guide offer a foundation for the design and evaluation of novel this compound-based delivery systems. Further research is warranted to optimize the delivery efficiency and therapeutic efficacy of this compound-conjugated agents.

References

An In-depth Technical Guide to the Binding Affinity of TfR-T12 for the Transferrin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the TfR-T12 peptide to the transferrin receptor (TfR). This compound, a 12-amino acid peptide (THRPPMWSPVWP), has emerged as a significant tool in targeted drug delivery, primarily for its ability to facilitate transport across the blood-brain barrier (BBB) and enhance uptake in tumor cells that overexpress the transferrin receptor. This document details the quantitative binding data, experimental methodologies for affinity determination, and the cellular pathways involved in its mechanism of action.

Quantitative Binding Affinity of this compound

The this compound peptide exhibits a strong binding affinity for the transferrin receptor, typically in the nanomolar range. This high affinity is crucial for its efficacy as a targeting ligand in various therapeutic applications. While specific reported values can vary depending on the experimental setup, the consensus in the scientific literature points to a potent interaction.[1][2][3] A similar peptide, HAIYPHRH (T7), has a reported binding affinity constant of 10 nM.[4] The T12 peptide has been shown to have a higher affinity for the transferrin receptor compared to the T7 peptide.[3]

Table 1: Summary of this compound Binding Affinity Data

| Parameter | Value | Method | Cell Line/System | Reference |

| Binding Affinity | Nanomolar (nM) range | Not specified | Not specified | [1][2] |

| Comparative Affinity | Higher than T7 peptide | Not specified | Not specified | [3] |

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to the transferrin receptor is commonly determined using several biophysical techniques. The following sections provide detailed methodologies for three key experimental protocols.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol for SPR Analysis of this compound and Transferrin Receptor Interaction:

-

Sensor Chip Preparation:

-

A carboxymethylated dextran-coated sensor chip (e.g., CM5) is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

Recombinant human transferrin receptor protein is immobilized on the activated surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to the desired concentration (e.g., 10-50 µg/mL).

-

Remaining active esters on the surface are deactivated using a 1 M ethanolamine-HCl solution.

-

A reference flow cell is prepared similarly but without the immobilization of the transferrin receptor to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are prepared, typically ranging from low nanomolar to micromolar concentrations.

-

The peptide solutions are injected sequentially over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).

-

The association of the peptide to the immobilized receptor is monitored in real-time.

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-receptor complex.

-

-

Data Analysis:

-

The sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

-

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry is another label-free technology that measures biomolecular interactions by analyzing changes in the interference pattern of light reflected from the surface of a biosensor tip.

Protocol for BLI Analysis of this compound and Transferrin Receptor Interaction:

-

Biosensor Preparation:

-

Streptavidin-coated biosensors are hydrated in the running buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA).

-

Biotinylated recombinant human transferrin receptor is immobilized onto the biosensor tips by dipping them into a solution of the protein until a stable baseline is achieved.

-

-

Binding Analysis:

-

A baseline is established by dipping the biosensor tips with the immobilized receptor into the running buffer.

-

The biosensors are then dipped into wells containing various concentrations of the this compound peptide (the analyte) to measure the association phase.

-

Subsequently, the biosensors are moved to wells containing only the running buffer to measure the dissociation phase.

-

-

Data Analysis:

-

The resulting binding curves are processed and analyzed using the instrument's software.

-

The data is fitted to a 1:1 binding model to calculate the ka, kd, and Kd values. A global fit of the data from all analyte concentrations is often used to obtain more robust kinetic constants.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be employed to determine the relative binding affinity of the this compound peptide.

Protocol for Competitive ELISA:

-

Plate Coating:

-

A 96-well microplate is coated with recombinant human transferrin receptor (e.g., 1-5 µg/mL in a coating buffer like PBS) and incubated overnight at 4°C.

-

The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

-

Competitive Binding:

-

A fixed concentration of a labeled competitor ligand that also binds to the transferrin receptor (e.g., biotinylated transferrin or a labeled anti-TfR antibody) is mixed with serial dilutions of the this compound peptide.

-

These mixtures are added to the coated and blocked wells and incubated for 1-2 hours at room temperature.

-

-

Detection:

-

The plate is washed to remove unbound molecules.

-

If a biotinylated competitor was used, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour.

-

After another wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.

-

The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is measured at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

The absorbance values are plotted against the concentration of the this compound peptide.

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the labeled competitor binding, is determined. This value provides a measure of the relative binding affinity of the peptide.

-

Signaling Pathways and Experimental Workflows

The primary function of this compound is to act as a targeting moiety, leveraging the natural endocytic pathways of the transferrin receptor to deliver conjugated cargo into cells or across biological barriers. It is not typically described as initiating a distinct signaling cascade upon binding.

Receptor-Mediated Endocytosis and Transcytosis

Upon binding to the transferrin receptor, the this compound peptide, along with its conjugated cargo, is internalized into the cell via clathrin-mediated endocytosis.[5][6][7] In the context of crossing the blood-brain barrier, the process is referred to as receptor-mediated transcytosis, where the peptide-cargo complex is transported from the luminal (blood) side to the abluminal (brain) side of the endothelial cells.[1][8][9]

References

- 1. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transferrin Receptor Targeting Peptide T12 (this compound) [novoprolabs.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. cellbiology.wustl.edu [cellbiology.wustl.edu]

- 7. Receptor-mediated endocytosis of transferrin and recycling of the transferrin receptor in rat reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Analysis of the TfR-T12 Peptide Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transferrin Receptor (TfR), a transmembrane glycoprotein, is a critical mediator of cellular iron uptake through its interaction with transferrin. Its overexpression on the blood-brain barrier and various cancer cells has made it a prime target for therapeutic delivery. The T12 peptide, a 12-amino acid sequence (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro), was identified through phage display as a potent binder to the TfR.[1][2][3] Notably, the T12 peptide binds to a site on the TfR distinct from that of transferrin, facilitating its use as a vector for targeted drug delivery without competing with the natural ligand.[1] Upon binding, the TfR-T12 complex is internalized via receptor-mediated endocytosis, offering a pathway for delivering therapeutic payloads into target cells.[2]

This technical guide provides an in-depth overview of the structural analysis of the this compound peptide interaction, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Analysis of this compound Binding Affinity

The interaction between the T12 peptide and the Transferrin Receptor has been characterized, revealing a high-affinity binding in the nanomolar range. This strong interaction is fundamental to its efficacy as a targeting ligand for drug delivery systems.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 15 nM | Phage Titer | [3] |

| Binding Affinity | Nanomolar (nM) range | Not specified | [1][2] |

Structural and Mechanistic Insights

While a high-resolution crystal or cryo-EM structure of the this compound complex is not publicly available at the time of this guide's compilation, the mechanism of interaction and subsequent cellular processing has been elucidated through various studies. The binding of the T12 peptide to the TfR initiates a well-established cellular process for internalizing receptor-ligand complexes.

This compound Internalization Pathway

The binding of the T12 peptide to the Transferrin Receptor triggers receptor-mediated endocytosis, a fundamental process for the uptake of macromolecules. This pathway ensures the efficient internalization of the peptide and any conjugated cargo.

Caption: Receptor-mediated endocytosis of the this compound complex.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides quantitative data on binding affinity (Kd), as well as association (kon) and dissociation (koff) rate constants.

Caption: Workflow for analyzing this compound kinetics using SPR.

Detailed Methodology:

-

Protein and Peptide Preparation:

-

Express and purify the ectodomain of the human Transferrin Receptor.

-

Synthesize and purify the T12 peptide with a purity of >95%.

-

Prepare a suitable running buffer, such as HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), and degas thoroughly.

-

-

Immobilization of TfR:

-

Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the purified TfR ectodomain to the activated surface via amine coupling at a concentration of approximately 25-50 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve a target immobilization level of ~2000-3000 Response Units (RU).

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

-

-

Binding Analysis:

-

Prepare a dilution series of the T12 peptide in the running buffer, typically ranging from low nanomolar to micromolar concentrations.

-

Inject the T12 peptide solutions over the immobilized TfR surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds).

-

Include several buffer-only injections for double referencing to subtract bulk refractive index changes and instrument drift.

-

Regenerate the sensor surface between cycles using a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) if necessary, ensuring complete removal of the bound peptide without denaturing the receptor.

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the reference channel signal and the buffer blank injections.

-

Fit the processed data to a suitable binding model, such as a 1:1 Langmuir binding model, to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Caption: Workflow for thermodynamic analysis of this compound using ITC.

Detailed Methodology:

-

Sample Preparation:

-

Dialyze the purified TfR ectodomain and the T12 peptide extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

-

Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectrophotometry or amino acid analysis.

-

Thoroughly degas both solutions before the experiment to prevent bubble formation in the calorimeter.

-

-

ITC Experiment:

-

Load the TfR solution into the sample cell of the calorimeter at a concentration of approximately 10-20 µM.

-

Load the T12 peptide solution into the injection syringe at a concentration 10-15 times higher than the TfR concentration (e.g., 100-300 µM).

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the T12 peptide into the TfR solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the integrated heat data against the molar ratio of T12 to TfR.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

-

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide an atomic-level three-dimensional structure of the this compound complex, revealing the precise binding interface and any conformational changes upon binding. The following is a generalized workflow, as a specific structure for the this compound complex has not been deposited in the Protein Data Bank.

Caption: General workflow for X-ray crystallography of a protein-peptide complex.

Detailed Methodology:

-

Complex Formation and Purification:

-

Incubate the purified TfR ectodomain with a molar excess of the T12 peptide to ensure saturation.

-

Purify the this compound complex using size-exclusion chromatography to separate the complex from unbound peptide and any aggregates.

-

Concentrate the purified complex to a high concentration suitable for crystallization, typically 5-15 mg/mL.

-

-

Crystallization:

-

Perform high-throughput screening of crystallization conditions using commercially available screens and vapor diffusion methods (sitting or hanging drop).

-

Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and additives.

-

-

Data Collection and Structure Determination:

-

Harvest a well-diffracting crystal, cryo-protect it, and flash-cool it in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to determine the space group and unit cell dimensions, and to integrate the reflection intensities.

-

Solve the phase problem using molecular replacement with a known structure of the TfR as a search model.

-

Build the atomic model of the this compound complex into the electron density map and refine the structure to obtain a final, validated model.

-

Conclusion

The T12 peptide represents a promising ligand for targeting the Transferrin Receptor for therapeutic and diagnostic applications. Its high-affinity binding and subsequent internalization provide a robust mechanism for delivering a variety of payloads to TfR-expressing cells. While a high-resolution structure of the this compound complex remains to be determined, the experimental workflows and data presented in this guide provide a comprehensive foundation for researchers in the field. Further structural and mechanistic studies will undoubtedly refine our understanding of this important interaction and pave the way for the development of novel, targeted therapies.

References

The Discovery of TfR-T12: A Technical Guide to a Brain-Targeting Peptide Identified Through Phage Display

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of TfR-T12, a 12-amino acid peptide that has garnered significant interest for its ability to target the transferrin receptor (TfR) and facilitate transport across the blood-brain barrier (BBB). We will delve into the phage display technology that enabled its identification, present key quantitative data, outline detailed experimental protocols, and visualize the underlying biological and methodological frameworks.

Introduction to this compound

This compound is a synthetic peptide with the amino acid sequence Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro (THRPPMWSPVWP) .[1][2] It was identified through M13 phage display technology as a ligand for the human transferrin receptor.[1][3] This peptide is a promising vector for delivering therapeutics across the BBB to target pathologies within the central nervous system (CNS), such as brain tumors.[2][4] this compound binds to the transferrin receptor at a site distinct from the binding site of its natural ligand, transferrin, and subsequently undergoes receptor-mediated endocytosis, allowing it and its conjugated cargo to enter cells.[5][6]

Quantitative Data

The binding affinity of this compound to the transferrin receptor has been characterized, although specific quantitative values for the unconjugated peptide are not extensively reported in the literature. However, it is consistently described as having a binding affinity in the nanomolar range.[5] For context, the native ligand, transferrin, binds to the TfR with a dissociation constant (Kd) of approximately 2.8 nM.[1] The nanomolar affinity of this compound indicates a strong interaction with its target receptor.

| Parameter | Value | Reference |

| Peptide Sequence | THRPPMWSPVWP | [1][2] |

| Molecular Weight | 1490.73 g/mol | [2] |

| Binding Affinity (Kd) | Nanomolar (nM) range | [5] |

Experimental Protocols

The following sections detail the methodologies central to the discovery and validation of this compound.

Phage Display Screening for this compound Discovery

The identification of this compound was achieved using a commercially available M13 phage display library of random 12-mer peptides. The process, known as biopanning, involves iterative rounds of selection to enrich for phages displaying peptides that bind to the target of interest, in this case, the human transferrin receptor.[3][7]

Materials:

-

Ph.D.-12™ Phage Display Peptide Library (New England Biolabs)[8]

-

Recombinant human transferrin receptor (hTfR)

-

Streptavidin-coated magnetic beads

-

Biotinylated hTfR

-

E. coli ER2738 host strain[8]

-

Tris-buffered saline (TBS) with 0.1% Tween-20 (TBST)

-

Elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)

-

LB medium with tetracycline

Protocol:

-

Target Immobilization:

-

Incubate streptavidin-coated magnetic beads with biotinylated hTfR to immobilize the receptor.

-

Wash the beads with TBST to remove unbound receptor.

-

Block non-specific binding sites on the beads with a suitable blocking agent (e.g., bovine serum albumin).

-

-

Biopanning (Round 1):

-

Incubate the M13 phage display library (containing approximately 10^11 phage particles) with the hTfR-coated magnetic beads for 1 hour at room temperature with gentle agitation.

-

Wash the beads extensively with TBST (e.g., 10-15 times) to remove non-binding and weakly binding phages.

-

Elute the bound phages by incubating the beads with elution buffer for 10 minutes.

-

Neutralize the eluted phage solution with the neutralization buffer.

-

-

Phage Amplification:

-

Infect a mid-log phase culture of E. coli ER2738 with the eluted phages.

-

Plate the infected bacteria on LB/IPTG/Xgal plates with tetracycline and incubate overnight at 37°C.

-

Amplify the phages from the resulting bacterial culture.

-

Precipitate the phages from the culture supernatant using polyethylene glycol (PEG)/NaCl.[9]

-

Resuspend the phage pellet in TBS and determine the phage titer.

-

-

Subsequent Rounds of Biopanning:

-

Repeat the biopanning and amplification steps for 2-3 more rounds, using the amplified phage pool from the previous round as the input. This iterative process enriches for high-affinity binders.

-

-

Identification of TfR-Binding Peptides:

-

After the final round of biopanning, isolate individual phage clones.

-

Sequence the DNA of the selected phage clones to identify the amino acid sequences of the displayed peptides.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to confirm the binding of individual phage clones to the hTfR.

-

Binding Affinity Determination (Conceptual Protocol)

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human transferrin receptor (hTfR)

-

Synthetic this compound peptide

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using the amine coupling kit.

-

Immobilize the hTfR onto the sensor chip surface.

-

Deactivate any remaining active esters.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the synthetic this compound peptide in running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface containing the immobilized hTfR.

-

Monitor the binding and dissociation in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

The following diagrams illustrate the key processes involved in the discovery and mechanism of action of this compound.

Caption: Workflow for the discovery of this compound using phage display.

Caption: Receptor-mediated endocytosis pathway of this compound.

Conclusion

The discovery of this compound through phage display technology represents a significant advancement in the field of targeted drug delivery to the central nervous system. Its ability to bind to the transferrin receptor and traverse the blood-brain barrier opens up new avenues for the treatment of various neurological disorders. The methodologies outlined in this guide provide a framework for the identification and characterization of novel targeting peptides, highlighting the power of in vitro selection techniques in modern drug discovery. Further research into the precise binding kinetics and in vivo efficacy of this compound and its conjugates will be crucial for its translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid vesicles containing transferrin receptor binding peptide this compound and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. neb.com [neb.com]

- 10. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Transferrin Receptor Targeting Peptides: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The transferrin receptor (TfR), a transmembrane glycoprotein essential for iron homeostasis, has emerged as a prime target for receptor-mediated delivery of therapeutics, particularly to challenging sites like the brain and tumors. Its high expression on proliferating cancer cells and endothelial cells of the blood-brain barrier (BBB) makes it an attractive portal for targeted drug delivery. This technical guide provides a comprehensive overview of the foundational research on TfR-targeting peptides, detailing their identification, characterization, and application, with a focus on quantitative data and experimental methodologies.

The Transferrin Receptor: A Gateway for Targeted Delivery

The transferrin receptor 1 (TfR1, also known as CD71) is the primary receptor responsible for the cellular uptake of iron-bound transferrin (holo-transferrin).[1] This process occurs via clathrin-mediated endocytosis. Upon binding of holo-transferrin to TfR1 on the cell surface, the complex is internalized into endosomes. The acidic environment of the endosome facilitates the release of iron from transferrin. The resulting iron-free transferrin (apo-transferrin) remains bound to the receptor and is recycled back to the cell surface, where the neutral pH promotes the dissociation of apo-transferrin, leaving the receptor available for another cycle. This efficient internalization and recycling mechanism makes TfR1 an ideal target for delivering therapeutic payloads into cells. A second transferrin receptor, TfR2, has a more restricted tissue expression and lower affinity for transferrin.[2]

Signaling and Internalization Pathway of Transferrin Receptor 1

The binding of holo-transferrin to TfR1 initiates a cascade of events leading to its internalization. This process is crucial for the delivery of conjugated drugs.

Identification of TfR-Targeting Peptides: The Power of Phage Display

Phage display is a powerful high-throughput screening technique that has been instrumental in the discovery of novel peptides that bind to specific targets, including the transferrin receptor.[3][4][5] This method involves the expression of a library of random peptides on the surface of bacteriophages. The phages that display peptides with affinity for the target protein can be isolated and subsequently identified by sequencing their genetic code.

Experimental Workflow for Phage Display Screening

The process of selecting TfR-binding peptides using phage display typically involves several rounds of biopanning.

Quantitative Characterization of TfR-Targeting Peptides

A critical aspect of developing TfR-targeting peptides is the quantitative assessment of their binding affinity and biological activity. This data allows for the selection of lead candidates with optimal properties for drug delivery.

Binding Affinity of TfR-Targeting Peptides and Antibodies

The dissociation constant (KD) is a key parameter that describes the affinity of a peptide for its receptor. A lower KD value indicates a higher binding affinity. Interestingly, for transcytosis across the BBB, intermediate affinity may be more effective than very high affinity.[6]

| Ligand | Sequence/Type | Target | KD / Ki | Method | Reference |

| Peptides | |||||

| TfRB1G3 | Cystine-dense peptide | Human TfR | 216 pM | Not Specified | [7][8] |

| GE11 | YHWYGYTPQNVI | EGFR | ~22 nM | Scatchard Analysis | [3] |

| Fallypride-THRPPMWSPVWP | Conjugate | D2 Receptor/TfR | 27 nM | Not Specified | [9][10] |

| Antibodies | |||||

| OX26-76 | Bivalent mAb | Rat TfR | 76 nM | Not Specified | [11] |

| OX26-108 | Bivalent mAb | Rat TfR | 108 nM | Not Specified | [11] |

| OX26-174 | Bivalent mAb | Rat TfR | 174 nM | Not Specified | [11] |

| OX26-5 | Bivalent mAb | Rat TfR | 5 nM | Not Specified | [11] |

In Vitro Cytotoxicity of TfR-Targeting Peptide-Drug Conjugates

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a peptide-drug conjugate in inhibiting a biological process, such as cancer cell growth.

| Conjugate | Cell Line | IC50 (µM) | Reference |

| DT7-SS-DOX | U87 (glioblastoma) | 5.61 ± 0.63 | [12] |

| DT7-SS-DOX | HepG2 (hepatoma) | 4.82 ± 0.51 | [12] |

| DT7-SS-DOX | A549 (lung cancer) | 9.57 ± 1.08 | [12] |

| DT7-SS-DOX | LO2 (normal liver) | > 100 | [12] |

| Free Doxorubicin | U87 (glioblastoma) | 1.65 ± 0.23 | [12] |

| Free Doxorubicin | LO2 (normal liver) | 1.29 ± 0.18 | [12] |

| P6-SN38 | H1299 (lung cancer) | 0.05 ± 0.01 | [13] |

| SN38 | H1299 (lung cancer) | 0.004 ± 0.001 | [13] |

| P6-SN38 | HEK293 (normal kidney) | > 10 | [13] |

| SN38 | HEK293 (normal kidney) | 0.003 ± 0.001 | [13] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections provide methodologies for key experiments in the study of TfR-targeting peptides.

Phage Display Biopanning for TfR-Binding Peptides

This protocol outlines the general steps for selecting TfR-binding peptides from a phage display library.[14][15]

-

Target Immobilization:

-

Coat the wells of a microtiter plate with purified recombinant human TfR ectodomain at a concentration of 10-100 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Incubate overnight at 4°C.

-

Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Biopanning (Panning):

-

Add the phage display library (e.g., 1011-1012 plaque-forming units, pfu) to the coated and blocked wells.

-

Incubate for 1-2 hours at room temperature with gentle agitation to allow for binding.

-

Wash the wells extensively (10-20 times) with wash buffer to remove non-bound and weakly bound phages.

-

Elute the specifically bound phages using an elution buffer (e.g., low pH glycine buffer, or by competitive elution with a known ligand).

-

Neutralize the eluate with a neutralization buffer (e.g., Tris-HCl, pH 9.1).

-

-

Phage Amplification:

-

Infect a log-phase E. coli host strain (e.g., ER2738) with the eluted phages.

-

Amplify the phages by growing the infected bacteria in a suitable medium (e.g., LB broth) with appropriate antibiotics.

-

Purify and titrate the amplified phages for the next round of panning.

-

-

Iterative Selection:

-

Repeat the panning and amplification steps for 3-5 rounds to enrich for high-affinity binders. The stringency of the washing steps can be increased in subsequent rounds.

-

-

Identification of Positive Clones:

-

After the final round of panning, isolate individual phage clones.

-

Perform a phage ELISA to confirm the binding of individual clones to the immobilized TfR.

-

Sequence the DNA of the positive phage clones to identify the amino acid sequence of the binding peptides.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[2][16][17][18][19]

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified TfR (ligand) onto the activated sensor surface by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate the remaining active esters on the surface with an injection of ethanolamine.

-

-

Interaction Analysis:

-

Prepare a series of dilutions of the TfR-targeting peptide (analyte) in a running buffer (e.g., HBS-EP+).

-

Inject the peptide solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time as the peptide associates with and dissociates from the immobilized TfR. This generates a sensorgram.

-

Include a reference flow cell without the immobilized ligand to subtract non-specific binding and bulk refractive index changes.

-

-

Surface Regeneration:

-

After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to calculate the kinetic parameters (ka, kd, and KD).

-

In Vitro Cellular Uptake Assay using Flow Cytometry

Flow cytometry can be used to quantify the internalization of fluorescently labeled TfR-targeting peptides into cells.[20][21][22][23]

-

Cell Culture and Preparation:

-

Culture TfR-expressing cells (e.g., HeLa, U87, or bEnd.3 cells) to 70-80% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Wash the cells with ice-cold PBS.

-

-

Peptide Incubation:

-

Resuspend the cells in a binding buffer (e.g., serum-free media or PBS with 1% BSA).

-

Add the fluorescently labeled TfR-targeting peptide at various concentrations.

-

Incubate the cells with the peptide for a specific time period (e.g., 30 minutes to 2 hours) at 37°C to allow for internalization. A control incubation at 4°C can be included to assess surface binding versus internalization.

-

-

Washing and Quenching:

-

Wash the cells several times with ice-cold PBS to remove unbound peptide.

-

To differentiate between surface-bound and internalized peptide, the fluorescence of the surface-bound peptide can be quenched using a quenching agent like Trypan blue.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in a suitable sheath fluid.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Quantify the mean fluorescence intensity to determine the extent of peptide uptake.

-

Confocal Microscopy for Visualization of Peptide Internalization

Confocal microscopy provides high-resolution images that can visualize the subcellular localization of fluorescently labeled peptides.[24][25][26][27]

-

Cell Seeding and Treatment:

-

Seed TfR-expressing cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Incubate the cells with the fluorescently labeled TfR-targeting peptide in serum-free media for a desired time period at 37°C.

-

-

Cell Staining (Optional):

-

To visualize specific cellular compartments, co-stain the cells with fluorescent markers for endosomes (e.g., Rab5, EEA1), lysosomes (e.g., LAMP1), or the nucleus (e.g., DAPI).

-

-

Cell Fixation and Mounting:

-

Wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

-

Imaging:

-

Image the cells using a confocal laser scanning microscope.

-

Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells.

-

Analyze the images for co-localization of the peptide with subcellular markers.

-

In Vivo Evaluation of Brain Uptake in Mice

This protocol describes a general method to assess the ability of a TfR-targeting peptide to cross the blood-brain barrier in a mouse model.[28][29]

-

Peptide Labeling:

-

Label the TfR-targeting peptide with a detectable tag, such as a radioisotope (e.g., 125I, 111In) or a near-infrared fluorescent dye.

-

-

Animal Administration:

-

Administer the labeled peptide to mice via intravenous (i.v.) injection.

-

-

Blood and Tissue Collection:

-

At various time points after injection, collect blood samples.

-

Perfuse the animals with saline to remove blood from the vasculature.

-

Harvest the brain and other organs of interest.

-

-

Quantification of Brain Uptake:

-

Measure the radioactivity in the brain and blood samples using a gamma counter (for radiolabeled peptides) or the fluorescence intensity using an in vivo imaging system or by homogenizing the tissue.

-

Calculate the brain-to-blood ratio or the percentage of the injected dose per gram of brain tissue (%ID/g) to quantify the extent of brain penetration.

-

-

Autoradiography/Fluorescence Imaging (Optional):

-

For a more detailed analysis of the peptide's distribution within the brain, perform autoradiography on brain sections (for radiolabeled peptides) or fluorescence microscopy on brain sections (for fluorescently labeled peptides).

-

Conclusion and Future Directions

TfR-targeting peptides represent a promising strategy for enhancing the delivery of therapeutic agents to otherwise inaccessible sites. The methodologies outlined in this guide provide a framework for the discovery, characterization, and preclinical evaluation of these powerful targeting moieties. Future research will likely focus on optimizing the binding affinity and pharmacokinetic properties of these peptides, as well as exploring novel peptide-drug conjugation strategies to further improve therapeutic efficacy and minimize off-target effects. The continued development of these targeted delivery systems holds great potential for advancing the treatment of a wide range of diseases, from neurological disorders to cancer.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Streamlined phage display library protocols for identification of insect gut binding peptides highlight peptide specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]

- 7. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and initial in vivo evaluation of (68)Ga-labeled transferrin receptor (TfR) binding peptides as potential carriers for enhanced drug transport into TfR expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brain pharmacokinetics of anti-transferrin receptor antibody affinity variants in rats determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. scispace.com [scispace.com]

- 19. unsw.edu.au [unsw.edu.au]

- 20. flowcytometry-embl.de [flowcytometry-embl.de]

- 21. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Identification and in vivo characterization of a brain-penetrating nanobody - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Investigation of TfR-T12 for Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system diseases, such as glioblastoma, by severely restricting the passage of therapeutic agents into the brain.[1][2] The Transferrin Receptor (TfR), a transmembrane glycoprotein, is highly expressed on brain capillary endothelial cells and various cancer cells, making it a prime target for receptor-mediated transcytosis (RMT) to overcome these barriers.[3][4][5][6] TfR-T12, a 12-amino acid peptide (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro), was identified through phage display and has demonstrated a notable binding affinity for the TfR in the nanomolar range.[7][8][9][10] This peptide serves as a promising ligand for targeted drug delivery, capable of ferrying therapeutic payloads across the BBB and into tumor cells that overexpress TfR.[8][11]

This technical guide provides a comprehensive overview of the early-stage investigation of this compound, consolidating key preclinical data, experimental methodologies, and the underlying mechanisms of action.

This compound Peptide Profile

The this compound peptide is a synthetic 12-mer peptide that binds to a different site on the TfR than its natural ligand, transferrin.[3][9] This non-competitive binding is advantageous for drug delivery applications.

| Property | Value | Reference |

| Full Sequence | H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH | [7][8] |

| Short Sequence | THRPPMWSPVWP | [7][8] |

| Molecular Formula | C71H99N19O15S | [7] |

| Molecular Weight | 1490.73 g/mol | [7][8] |

| Purity (HPLC) | ≥95% | [7][11] |

| Binding Affinity | Nanomolar (nM) range | [7][8][9] |

| Target Receptor | Transferrin Receptor (TfR) | [7][8][11] |

Mechanism of Action: TfR-Mediated Endocytosis

The primary mechanism by which this compound facilitates drug delivery is through receptor-mediated endocytosis (RME), a highly efficient cellular uptake process.[1] Upon binding of the this compound-conjugated drug carrier to the TfR on the cell surface, the cell membrane invaginates to form a clathrin-coated vesicle, internalizing the receptor-ligand complex.[12] This vesicle then traffics to early endosomes. The acidic environment of the endosome can facilitate the release of the therapeutic payload, which can then exert its pharmacological effect within the cell. The TfR is subsequently recycled back to the cell surface.[12]

Preclinical Data for this compound Formulations

This compound has been successfully conjugated to various nanocarriers, primarily polymeric micelles (PMs) and liposomes, to deliver chemotherapeutics like paclitaxel (PTX) and vinblastine.

Physicochemical Properties

The table below summarizes the characteristics of a representative this compound-modified paclitaxel-loaded polymeric micelle (this compound-PMs) formulation.

| Parameter | Value | Formulation | Reference |

| Polymer | This compound-PEG-PLA | This compound-PMs | [1] |

| Particle Size | ~20 nm | This compound-PMs | [1][13] |

| Drug | Paclitaxel (PTX) | This compound-PMs | [1] |

| Drug Release | Sustained release over 72h | This compound-PMs | [13] |

In Vitro Efficacy

Studies using glioblastoma cell lines (e.g., U87MG) demonstrate that this compound modification significantly enhances cellular uptake and cytotoxicity compared to non-targeted formulations.[1][2]

| Assay | Result | Cell Line | Formulation | Reference |

| Cellular Uptake | Significantly higher uptake vs. unmodified PMs | U87MG Glioma Cells | This compound-PMs | [1] |

| Cytotoxicity | Stronger killing ability vs. free PTX and unmodified PMs | U87MG Glioma Cells | This compound-PMs | [1] |

| BBB Traversal | Effectively traversed in vitro BBB monolayers | In vitro BBTB model | This compound-PMs | [1] |

| Cellular Uptake | Negligible uptake (0.08% to 0.66% after 60 min) | U87MG, HT-29 | 68Ga-labeled this compound | [14] |

Note: Some studies with radiolabeled this compound alone (not conjugated to a nanoparticle) showed low uptake, suggesting the carrier system is crucial for efficacy.[14]

In Vivo Efficacy

Animal models of glioblastoma have confirmed the superior anti-tumor effect of this compound targeted therapies.

| Animal Model | Key Findings | Formulation | Reference |

| Subcutaneous U87MG Xenograft | Remarkable inhibition of tumor growth compared to control and unmodified PMs. | This compound-PMs (PTX) | [1] |

| Orthotopic U87MG Glioma | Increased accumulation at the glioma site; prolonged median survival time. | This compound-PMs (PTX) | [1] |

| Orthotopic Brain Glioma | Efficiently transported across the BBB, killing glioma cells and glioma stem cells. | This compound Liposomes (Vinblastine) | [3][15] |

| Healthy Rats | Mean brain uptake of 0.037% injected dose per gram. | 68Ga-labeled this compound | [14] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound-PEG-PLA Polymer

This protocol describes the conjugation of the this compound peptide to a PEG-PLA copolymer, a common step in creating targeted micelles.

Materials:

-

This compound peptide (THRPPMWSPVWP)

-

HOOC-PEG-PLA (carboxyl-terminated polyethylene glycol-polylactic acid)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethylformamide (DMF), anhydrous

-

Dialysis membrane (MWCO 3500 Da)

Procedure:

-

Dissolve HOOC-PEG-PLA, NHS, and EDC in anhydrous DMF.

-

Stir the mixture at room temperature for 2-4 hours to activate the carboxyl group of the polymer.

-

Add a solution of this compound peptide in DMF to the activated polymer solution.

-

Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.

-

Transfer the reaction mixture to a dialysis bag (MWCO 3500 Da) and dialyze against deionized water for 48 hours to remove unreacted reagents.

-

Lyophilize the purified solution to obtain the this compound-PEG-PLA polymer powder.

-

Confirm the successful synthesis using techniques like ¹H-NMR spectroscopy.[13]

Protocol 2: Preparation of Paclitaxel-Loaded this compound-PMs

This protocol uses a dialysis method to encapsulate a hydrophobic drug within the synthesized polymer.

Materials:

-

This compound-PEG-PLA polymer

-

Paclitaxel (PTX)

-

DMF

-

Dialysis membrane (MWCO 3500 Da)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve a specific amount of this compound-PEG-PLA polymer and PTX in DMF.

-

Add the solution dropwise into a larger volume of deionized water under vigorous stirring to allow for the self-assembly of micelles.

-

Stir the resulting micellar solution for 2-3 hours.

-

Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours to remove the DMF and non-encapsulated PTX.

-

Filter the final solution through a 0.22 µm filter to sterilize and remove any aggregates.

-

Characterize the resulting this compound-PMs for particle size (Dynamic Light Scattering), morphology (Transmission Electron Microscopy), and drug loading efficiency (HPLC).[1][13]

Protocol 3: In Vitro Cellular Uptake Assay

This protocol quantifies the internalization of this compound formulations into cancer cells, often using a fluorescent probe.

Materials:

-

U87MG cells (or other TfR-expressing cell line)

-

Fluorescently labeled this compound-PMs (e.g., encapsulating Coumarin-6)

-

Complete cell culture medium

-

DAPI solution for nuclear staining

-

PBS

-

4% Paraformaldehyde

-

Microscopy slides

Procedure:

-

Seed U87MG cells in a 24-well plate containing coverslips and culture until they reach 70-80% confluency.

-

Replace the culture medium with fresh medium containing the fluorescently labeled this compound-PMs and control formulations (e.g., unlabeled PMs, free dye).

-

Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.

-

Wash the cells three times with ice-cold PBS to remove non-internalized particles.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS and stain the cell nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

Observe the cellular uptake and intracellular distribution using a confocal laser scanning microscope or quantify fluorescence using a flow cytometer.[16][17]

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol evaluates the therapeutic effect of this compound formulations in a subcutaneous tumor xenograft model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

U87MG cells

-

This compound-PMs (PTX-loaded)

-

Control formulations (e.g., saline, free PTX, unmodified PMs)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject U87MG cells into the flank of each nude mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomly divide the mice into treatment groups (e.g., Saline control, Free PTX, PEG-PMs, this compound-PMs).

-

Administer the respective formulations intravenously (e.g., via tail vein) at a specified dose and schedule (e.g., every 3 days for 5 doses).

-

Monitor mouse body weight and tumor volume throughout the study. Tumor volume is calculated using the formula: (Length × Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis, Ki67 for proliferation).[1]

-

Plot tumor growth curves and survival curves to evaluate therapeutic efficacy.

Logical Framework for this compound Drug Delivery

The strategic advantage of this compound lies in its ability to navigate a multi-step biological journey from systemic circulation to intracellular action, particularly in the brain.

Conclusion and Future Outlook